2,4-Dimethyl-5-((4-methylpiperidin-1-yl)methyl)benzaldehyde
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Description
Scientific Research Applications
Antiparasitic Activity of Pyrimidine Derivatives
A study explored the synthesis of derivatives from a base structure similar to the requested compound, assessing their antiparasitic activities against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. This research highlights the potential of structurally related compounds in developing new antiparasitic treatments (Azas et al., 2003).
Asymmetric Catalysis
Another study focused on the asymmetric addition of dimethylzinc to benzaldehyde, catalyzed by a derivative, showcasing the compound's role in catalysis and the underlying molecular mechanisms that contribute to enantioselectivity (Yamakawa & Noyori, 1999).
Synthesis of Chiral Ligands
Research on the synthesis of novel chiral ligands based on structural modifications of piperidine illustrates the compound's utility in asymmetric induction, which is crucial for producing enantiomerically pure substances. This application is vital in pharmaceutical synthesis, demonstrating the compound's importance in medicinal chemistry (Alvarez-Ibarra et al., 2010).
Heterocyclic System Formation
The base-catalyzed condensation of a compound structurally related to the inquiry, leading to heterocyclic systems, shows the utility of these compounds in synthesizing complex molecular structures. This type of chemical reaction is foundational in creating pharmaceuticals and materials with specific properties (Lyle et al., 1973).
pH-sensitive Chemosensors
A study on the development of pH-sensitive chemosensors using a related compound underlines the significant role these molecules can play in biological and chemical sensing. Such sensors are critical in diagnosing and monitoring various health conditions, highlighting the broader impact of these compounds beyond basic research (Dhawa et al., 2020).
properties
IUPAC Name |
2,4-dimethyl-5-[(4-methylpiperidin-1-yl)methyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-4-6-17(7-5-12)10-15-9-16(11-18)14(3)8-13(15)2/h8-9,11-12H,4-7,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJDZQJYPSMFSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=C(C=C2C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589503 |
Source
|
Record name | 2,4-Dimethyl-5-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-5-((4-methylpiperidin-1-yl)methyl)benzaldehyde | |
CAS RN |
894207-03-5 |
Source
|
Record name | 2,4-Dimethyl-5-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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